molecular formula C17H18O4 B14383005 Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate CAS No. 89754-07-4

Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate

Cat. No.: B14383005
CAS No.: 89754-07-4
M. Wt: 286.32 g/mol
InChI Key: VHQMDVGUSUQMMO-UHFFFAOYSA-N
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Description

Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate is a chemical compound characterized by its unique structure, which includes a furan ring and a long chain of conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate typically involves the esterification of 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The conjugated double bonds can be reduced to form saturated compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Saturated esters and alcohols.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate exerts its effects depends on its interaction with molecular targets. The furan ring and conjugated double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 11-[(thiophen-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 11-[(pyridin-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate: Contains a pyridine ring, offering different chemical properties.

Uniqueness

Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate is unique due to the presence of the furan ring, which imparts specific reactivity and potential biological activity. The conjugated system of double bonds also contributes to its distinct chemical behavior and applications.

Properties

CAS No.

89754-07-4

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 11-(furan-2-yloxy)undeca-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C17H18O4/c1-2-19-16(18)12-9-7-5-3-4-6-8-10-14-20-17-13-11-15-21-17/h3-15H,2H2,1H3

InChI Key

VHQMDVGUSUQMMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC=CC=CC=COC1=CC=CO1

Origin of Product

United States

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